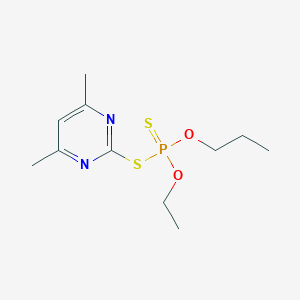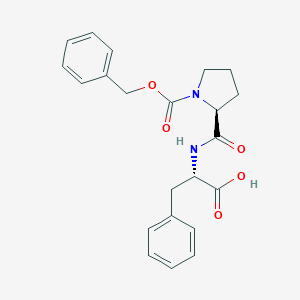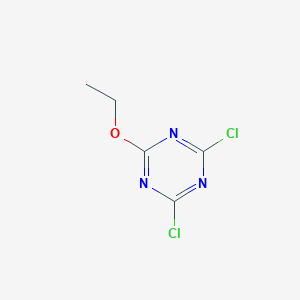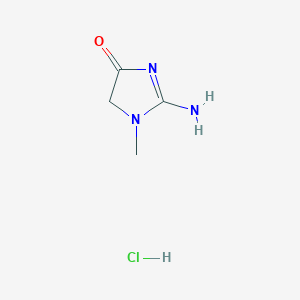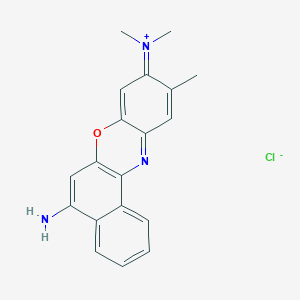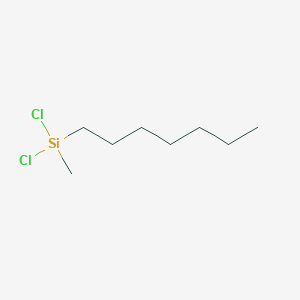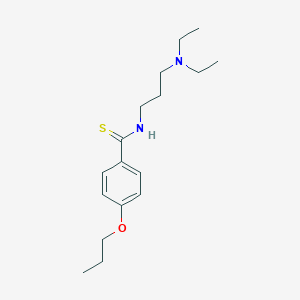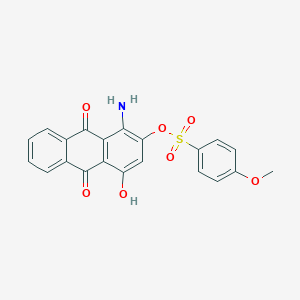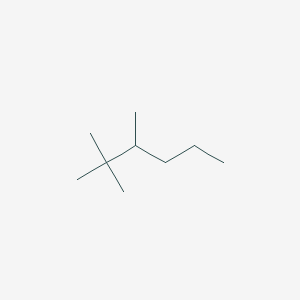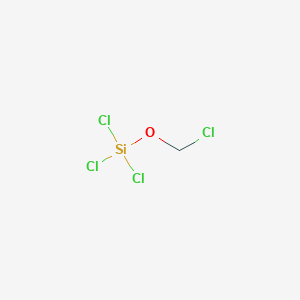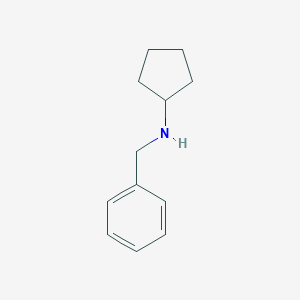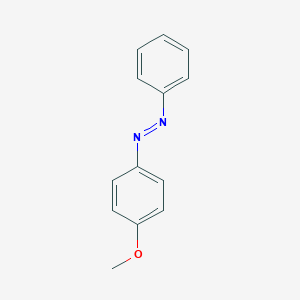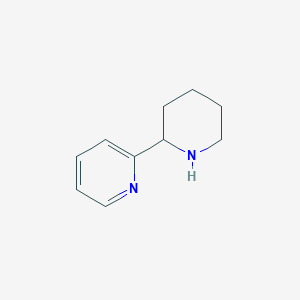
2-(Piperidin-2-il)piridina
Descripción general
Descripción
2-(Piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a piperidine ring
Aplicaciones Científicas De Investigación
2-(Piperidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.
Industry: The compound is utilized in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
Target of Action
2-(Piperidin-2-yl)pyridine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . One of the primary targets of 2-(Piperidin-2-yl)pyridine derivatives is the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are clinically resistant to Crizotinib . These kinases play a significant role in cell growth and proliferation, and their inhibition can lead to the suppression of cancer cell growth .
Mode of Action
The interaction of 2-(Piperidin-2-yl)pyridine with its targets involves the inhibition of the kinase activity of ALK and ROS1 . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cell growth and proliferation .
Biochemical Pathways
The inhibition of ALK and ROS1 by 2-(Piperidin-2-yl)pyridine affects several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are involved in cell growth, proliferation, survival, and apoptosis . The disruption of these pathways leads to the inhibition of cancer cell growth and the induction of apoptosis .
Pharmacokinetics
Piperidine derivatives are generally known for their wide range of biological activities and are commonly used in drug design . Therefore, it can be inferred that 2-(Piperidin-2-yl)pyridine likely has favorable ADME properties that contribute to its bioavailability and efficacy.
Result of Action
The result of the action of 2-(Piperidin-2-yl)pyridine is the inhibition of cancer cell growth and the induction of apoptosis . This is achieved through the disruption of several signaling pathways involved in cell growth, proliferation, survival, and apoptosis .
Action Environment
The action of 2-(Piperidin-2-yl)pyridine can be influenced by various environmental factors. For instance, the presence of halogen, carboxyl, nitro, or methyl groups on the piperidine nucleus can increase the cytotoxicity of the piperidine derivatives . Furthermore, the ether linkage between quinoline and piperidine is crucial to the inhibitory effect . Therefore, the chemical environment and the specific functional groups present can significantly influence the action, efficacy, and stability of 2-(Piperidin-2-yl)pyridine.
Análisis Bioquímico
Biochemical Properties
Piperidine derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Cellular Effects
The cellular effects of 2-(Piperidin-2-yl)pyridine are not well-studied. Piperidine derivatives have been shown to have various effects on cells. For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of action of 2-(Piperidin-2-yl)pyridine is not well-known. Piperidine derivatives have been found to exert their effects at the molecular level through various mechanisms. For instance, some piperidine derivatives have been found to inhibit the tubulin polymerization .
Temporal Effects in Laboratory Settings
Piperidine derivatives have been found to have various effects over time in laboratory settings .
Dosage Effects in Animal Models
Piperidine derivatives have been found to have various effects at different dosages in animal models .
Metabolic Pathways
Piperidine derivatives have been found to be involved in various metabolic pathways .
Transport and Distribution
Piperidine derivatives have been found to be transported and distributed within cells and tissues in various ways .
Subcellular Localization
Piperidine derivatives have been found to localize in various subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromopyridine with piperidine under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of 2-(Piperidin-2-yl)pyridine.
Industrial Production Methods: Industrial production of 2-(Piperidin-2-yl)pyridine may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated pyridine derivatives with nucleophiles in the presence of a base.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Comparación Con Compuestos Similares
- 2-(Piperidin-3-yl)pyridine
- 2-(Piperidin-4-yl)pyridine
- 2-(Pyrrolidin-2-yl)pyridine
Comparison: 2-(Piperidin-2-yl)pyridine is unique due to the position of the piperidine ring attachment to the pyridine ring. This structural feature influences its chemical reactivity and biological activity. Compared to 2-(Piperidin-3-yl)pyridine and 2-(Piperidin-4-yl)pyridine, the 2-position attachment provides distinct steric and electronic properties, making it suitable for specific applications in drug design and material science.
Propiedades
IUPAC Name |
2-piperidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRQQPIHUMSJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15578-73-1 | |
| Record name | 2-(piperidin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)
